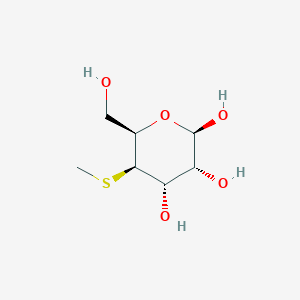
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound contains a hydroxymethyl group, a methylsulfanyl group, and multiple hydroxyl groups attached to an oxane ring. Its stereochemistry is defined by the specific configuration of its chiral centers, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the methylsulfanyl group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction to the alcohol. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to certain natural products allows it to be used as a model compound in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its functional groups allow for modifications that can tailor the properties of the final products for specific uses.
作用机制
The mechanism of action of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methyloxane-2,3,4-triol: Lacks the methylsulfanyl group, affecting its reactivity and applications.
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-ethoxysulfanyloxane-2,3,4-triol: Contains an ethoxysulfanyl group instead of a methylsulfanyl group, altering its chemical properties.
Uniqueness
The presence of the methylsulfanyl group in (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol distinguishes it from similar compounds, providing unique reactivity and potential applications. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents.
属性
分子式 |
C7H14O5S |
|---|---|
分子量 |
210.25 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-6-3(2-8)12-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4+,5-,6+,7-/m1/s1 |
InChI 键 |
UYUQSQYXZFSOEM-IBISWUOJSA-N |
手性 SMILES |
CS[C@H]1[C@H](O[C@H]([C@@H]([C@@H]1O)O)O)CO |
规范 SMILES |
CSC1C(OC(C(C1O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
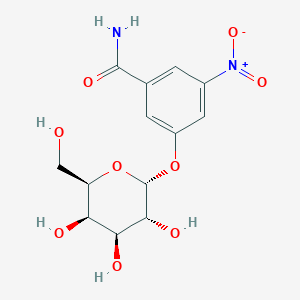


![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
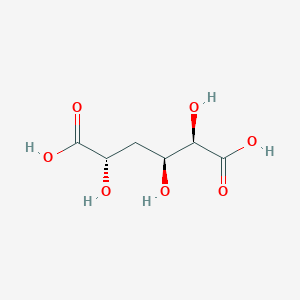
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
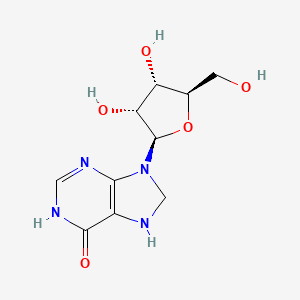
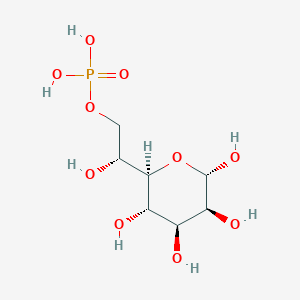
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
